molecular formula C18H16N2O5S B5010350 (Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(2-hydroxyethylsulfonyl)anilino]prop-2-enal

(Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(2-hydroxyethylsulfonyl)anilino]prop-2-enal

Cat. No.: B5010350
M. Wt: 372.4 g/mol
InChI Key: CWKASLSOJPSYBR-ACCUITESSA-N
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Description

(Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(2-hydroxyethylsulfonyl)anilino]prop-2-enal is an organic compound that features a benzoxazole ring, a hydroxyethylsulfonyl group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(2-hydroxyethylsulfonyl)anilino]prop-2-enal typically involves multi-step organic reactions. One possible route could include:

    Formation of the Benzoxazole Ring: Starting from an appropriate ortho-aminophenol and a carboxylic acid derivative, the benzoxazole ring can be formed through a cyclization reaction.

    Introduction of the Hydroxyethylsulfonyl Group:

    Formation of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction.

    Formation of the Prop-2-enal Moiety: The final step could involve the formation of the prop-2-enal moiety through an aldol condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions could target the prop-2-enal moiety, converting it to the corresponding alcohol.

    Substitution: The anilino group may participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(2-hydroxyethylsulfonyl)anilino]prop-2-enal can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with benzoxazole rings are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(2-hydroxyethylsulfonyl)anilino]prop-2-enal would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(methylsulfonyl)anilino]prop-2-enal
  • (Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(ethylsulfonyl)anilino]prop-2-enal
  • (Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(propylsulfonyl)anilino]prop-2-enal

Uniqueness

The uniqueness of (Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(2-hydroxyethylsulfonyl)anilino]prop-2-enal lies in the presence of the hydroxyethylsulfonyl group, which may impart distinct chemical and biological properties compared to its analogs. This functional group could influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(2-hydroxyethylsulfonyl)anilino]prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-9-10-26(23,24)15-7-5-14(6-8-15)19-11-13(12-22)18-20-16-3-1-2-4-17(16)25-18/h1-8,11-12,19,21H,9-10H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKASLSOJPSYBR-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CNC3=CC=C(C=C3)S(=O)(=O)CCO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)CCO)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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